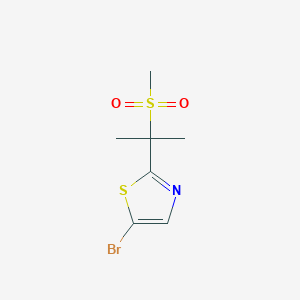
5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole
Overview
Description
5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole: is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Bromination: The thiazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Introduction of the Methylsulfonyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, leading to debromination and the formation of the corresponding thiazole derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate (K2CO3) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation and survival.
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylsulfonyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a thiazole ring.
5-Bromo-2-methoxybenzenesulfonyl chloride: Contains a benzene ring with a methoxy and sulfonyl chloride group.
Uniqueness
Thiazole Ring: The presence of the thiazole ring in 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole imparts unique electronic and steric properties, making it distinct from similar compounds with different ring systems.
Substitution Pattern:
Properties
Molecular Formula |
C7H10BrNO2S2 |
|---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNO2S2/c1-7(2,13(3,10)11)6-9-4-5(8)12-6/h4H,1-3H3 |
InChI Key |
RPNGOXYPTBAQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(S1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














